molecular formula C21H23N3O4S B2835723 (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251558-90-3

(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone

Cat. No.: B2835723
CAS No.: 1251558-90-3
M. Wt: 413.49
InChI Key: PGIDJBFGBCOBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is a complex organic molecule featuring a benzo[b][1,4]thiazine core with various functional groups attached

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. The compound is a derivative of 4-(4-dimethylaminophenyl)pyridine, which has been tested for antimicrobial activity . .

Mode of Action

It is assumed that it affects the membrane permeability of microorganisms , similar to other pyridinium salts

Biochemical Pathways

Given its structural similarity to other pyridinium salts, it may interfere with microbial cell membrane function, leading to cell death . .

Pharmacokinetics

Its molecular weight is 225.2857 , which may influence its bioavailability and distribution

Result of Action

Preliminary studies suggest it has antimicrobial activity

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s activity. For instance, the solvent environment can influence the excited-state intramolecular proton transfer of similar compounds . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone typically involves multi-step organic reactions

    Formation of the Benzo[b][1,4]thiazine Core: This step often involves the cyclization of a 2-aminothiophenol derivative with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a dimethylamine source reacts with a halogenated precursor.

    Attachment of the Morpholino Group: The morpholino group is typically introduced through a nucleophilic substitution reaction involving a morpholine derivative and an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

Medically, the compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Its structural features enable it to interact with specific enzymes and receptors, making it a promising lead compound in drug discovery.

Industry

In industry, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidino)methanone
  • (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidino)methanone

Uniqueness

Compared to similar compounds, (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is unique due to the presence of the morpholino group, which can enhance its solubility and bioavailability. This structural feature may also influence its interaction with biological targets, potentially leading to improved therapeutic profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-22(2)16-7-9-17(10-8-16)24-15-20(21(25)23-11-13-28-14-12-23)29(26,27)19-6-4-3-5-18(19)24/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIDJBFGBCOBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.